molecular formula C5H6FN3O2 B13068933 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B13068933
M. Wt: 159.12 g/mol
InChI Key: PIDFDMMDNZUMOC-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is a synthetic organic compound that features a triazole ring, a fluorine atom, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This reaction involves the use of an azide and an alkyne under mild conditions to form the triazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Chemical Biology: It can be employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-(1H-1,2,3-triazol-4-yl)acetic acid: Lacks the methyl group on the triazole ring.

    2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid.

    2-Chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

2-fluoro-2-(1-methyltriazol-4-yl)acetic acid

InChI

InChI=1S/C5H6FN3O2/c1-9-2-3(7-8-9)4(6)5(10)11/h2,4H,1H3,(H,10,11)

InChI Key

PIDFDMMDNZUMOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(C(=O)O)F

Origin of Product

United States

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